molecular formula C9H6ClF3N2O2S2 B1597567 5-[1-Methyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]thiophene-2-sulfonyl chloride CAS No. 230295-11-1

5-[1-Methyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]thiophene-2-sulfonyl chloride

Cat. No. B1597567
M. Wt: 330.7 g/mol
InChI Key: FTIBGHOWVJVQPO-UHFFFAOYSA-N
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Description

5-[1-Methyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C9H6ClF3N2O2S2 . It has a molecular weight of 330.7 g/mol . The IUPAC name for this compound is 5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-sulfonyl chloride .


Synthesis Analysis

A practical synthesis method for this compound has been developed . The procedure involves the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow reactor . The bromination of both 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole by NBS in mild conditions was performed .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C9H6ClF3N2O2S2/c1-15-7(9(11,12)13)4-5(14-15)6-2-3-8(18-6)19(10,16)17/h2-4H,1H3 . The canonical SMILES string is CN1C(=CC(=N1)C2=CC=C(S2)S(=O)(=O)Cl)C(F)(F)F .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, the introduction of the functional group into the 4-th position of 1-methyl-5-(trifluoromethyl)-1H-pyrazole was illustrated by the optimized synthesis of the corresponding aldehyde and acid based on Br-Li exchange in the appropriate bromide .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 330.7 g/mol . The compound’s molecular formula is C9H6ClF3N2O2S2 .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have synthesized and characterized new compounds utilizing 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-sulfonyl chloride or related structures for different purposes:

  • Catalysis : Utilized in the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) through a tandem Knoevenagel–Michael reaction under mild conditions, showcasing its role as an efficient, homogeneous, and reusable catalyst (Moosavi‐Zare et al., 2013).
  • Anticancer Agents : Investigated for the one-pot and catalyst-free synthesis of novel compounds bearing a chromone ring with significant anticancer activity against various cancer cell lines, highlighting its potential in developing new therapeutic agents (Ali et al., 2021).

Molecular Structures and Computational Studies

  • Spectroscopic Investigations : The compound has been the subject of quantum mechanical calculations and spectroscopic (FT-IR, FT-Raman, and UV) investigations, providing insights into its molecular structure, vibrational frequencies, and potential energy distribution. These studies contribute to a deeper understanding of its chemical properties and reactivity (Govindasamy & Gunasekaran, 2015).

Synthesis of Polymeric Materials

  • Polymer Synthesis : Research has explored the synthesis of polymers incorporating structures related to 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-sulfonyl chloride, aiming to develop materials with specific properties like high thermal stability and solubility in organic solvents. This work underscores the compound's utility in the field of material science (Liu et al., 2013).

Antimicrobial Activity

  • Antimicrobial Compounds : The structure has been used in the synthesis of new heterocyclic compounds showing promising antimicrobial properties. Such studies indicate the potential of 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-sulfonyl chloride in contributing to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Darwish et al., 2014).

properties

IUPAC Name

5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N2O2S2/c1-15-5(4-7(14-15)9(11,12)13)6-2-3-8(18-6)19(10,16)17/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIBGHOWVJVQPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(S2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379651
Record name 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-Methyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]thiophene-2-sulfonyl chloride

CAS RN

230295-11-1
Record name 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 230295-11-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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